1'-ethyl-3',5'-dimethyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1H,1'H-3,4'-bipyrazole-5-carboxamide
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Overview
Description
1’-ethyl-3’,5’-dimethyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1H,1’H-3,4’-bipyrazole-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure with multiple functional groups, including pyrazole, thiazole, and pyridine rings. These structural elements contribute to its diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-ethyl-3’,5’-dimethyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1H,1’H-3,4’-bipyrazole-5-carboxamide typically involves multi-step reactions. The process begins with the preparation of the pyrazole and thiazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include various halides, amines, and catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure consistency and efficiency in large-scale production .
Chemical Reactions Analysis
Types of Reactions
1’-ethyl-3’,5’-dimethyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1H,1’H-3,4’-bipyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, often involving halides or other reactive groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, amines, and other nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
1’-ethyl-3’,5’-dimethyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1H,1’H-3,4’-bipyrazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1’-ethyl-3’,5’-dimethyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1H,1’H-3,4’-bipyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyrazole Derivatives: Compounds with similar pyrazole structures, such as pyrazoline derivatives, exhibit comparable biological activities.
Thiazole Derivatives: Thiazole-containing compounds, like thiazole-based drugs, share some chemical and biological properties.
Pyridine Derivatives: Pyridine-based molecules, including various pharmaceuticals, have similar structural features and applications
Uniqueness
1’-ethyl-3’,5’-dimethyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1H,1’H-3,4’-bipyrazole-5-carboxamide stands out due to its unique combination of pyrazole, thiazole, and pyridine rings.
Properties
Molecular Formula |
C19H19N7OS |
---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
3-(1-ethyl-3,5-dimethylpyrazol-4-yl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C19H19N7OS/c1-4-26-12(3)17(11(2)25-26)14-9-15(24-23-14)18(27)22-19-21-16(10-28-19)13-7-5-6-8-20-13/h5-10H,4H2,1-3H3,(H,23,24)(H,21,22,27) |
InChI Key |
RYAPFMHOFZWWGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)C2=NNC(=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=N4)C |
Origin of Product |
United States |
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